Product packaging for (2Z)-2-pentylidenecyclopentanone(Cat. No.:CAS No. 163843-05-8)

(2Z)-2-pentylidenecyclopentanone

Cat. No.: B3048302
CAS No.: 163843-05-8
M. Wt: 152.23 g/mol
InChI Key: YZKUNNFZLUCEET-TWGQIWQCSA-N
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Description

Contextualizing Alpha,Beta-Unsaturated Cyclopentanone (B42830) Derivatives in Organic Chemistry

Alpha,beta-unsaturated carbonyl compounds are characterized by a carbonyl group conjugated with a carbon-carbon double bond. acs.org This arrangement results in a unique electronic distribution, creating two electrophilic sites: the carbonyl carbon and the beta-carbon of the alkene. youtube.com This dual reactivity allows for both 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael addition) to the beta-carbon. youtube.com

Within this class, cyclopentanone derivatives are of particular interest. The five-membered ring of cyclopentanone is a common motif in a vast number of natural products, including jasmonates, prostaglandins, and steroids, many of which exhibit important biological activities. nih.gov Consequently, substituted cyclopentanones are valuable as fine chemicals, pharmaceuticals, and fragrances. nih.govnih.gov The introduction of an exocyclic double bond, as in 2-alkylidenecyclopentanones, further enhances the chemical versatility of this scaffold, providing a key reactive handle for various chemical transformations.

Historical Trajectory and Evolution of Research on (2Z)-2-Pentylidenecyclopentanone and Related Structures

The study of cyclopentanone derivatives has a long history, with initial reports on the synthesis of the parent cyclopentanone dating back to the early 20th century. nih.gov Research into alpha,beta-unsaturated ketones gained significant momentum with the discovery and elucidation of reactions like the aldol (B89426) condensation and the Michael addition, which are fundamental to their synthesis and reactivity.

Specific research focusing on the stereoisomers of 2-pentylidenecyclopentanone is less documented in early literature. Much of the foundational work on alkylidenecycloalkanones centered on their synthesis, often through aldol condensation reactions between a cyclic ketone (like cyclopentanone) and an aldehyde (in this case, valeraldehyde). These reactions can theoretically produce both (E) and (Z) isomers, with the former often being the thermodynamically more stable and, therefore, the more commonly isolated product. The challenge of stereoselectively synthesizing the (Z) isomer has been a more recent focus in synthetic organic chemistry. The development of stereoselective synthetic methods, such as modifications of the Wittig or Horner-Wadsworth-Emmons reactions, and specific Peterson olefination conditions, has enabled more controlled access to the less stable (Z) isomers of alpha,beta-unsaturated carbonyl compounds. nih.govacs.org

Current Research Landscape and Academic Significance of this compound

The current research landscape for alpha,beta-unsaturated cyclopentanones is vibrant, with a strong emphasis on the development of new synthetic methodologies that allow for precise control over their structure, including stereochemistry. organic-chemistry.org The academic significance of this compound lies primarily in the context of stereoselective synthesis. The ability to selectively generate the (Z)-isomer of an alpha,beta-unsaturated ketone is a testament to the sophistication of modern synthetic methods.

Recent studies have explored various strategies to achieve Z-selectivity in the formation of alpha,beta-unsaturated carbonyl compounds. These include the use of specific catalysts and reagents that can control the geometry of the newly formed double bond. acs.orgnih.gov While much of this research is broad in scope, the principles are directly applicable to the synthesis of this compound. The interest in such specific isomers is often driven by the fact that different stereoisomers of a molecule can exhibit distinct biological activities and physical properties. Although specific biological studies on this compound are not widely reported in publicly accessible literature, the broader class of cyclopentanone derivatives is actively investigated for various applications.

Thesis Statement and Research Objectives

The chemical compound this compound represents an important target within the broader class of alpha,beta-unsaturated cyclopentanones, primarily due to the synthetic challenge posed by the stereoselective formation of the (Z)-isomer. This article aims to provide a focused and scientifically rigorous overview of this specific compound. The objectives are to: contextualize its structural class within organic chemistry, trace the evolution of relevant synthetic challenges, and summarize its current academic significance, focusing strictly on the chemical nature and synthesis of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B3048302 (2Z)-2-pentylidenecyclopentanone CAS No. 163843-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-2-pentylidenecyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUNNFZLUCEET-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\1/CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860180
Record name (2Z)-2-Pentylidenecyclopentanone
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Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163843-05-8, 16424-35-4
Record name 2-Pentylidenecyclopentanone, (2Z)-
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Record name Cyclopentanone, 2-pentylidene-
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Record name (2Z)-2-Pentylidenecyclopentanone
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Record name 2-pentylidenecyclopentan-1-one
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Record name 2-PENTYLIDENECYCLOPENTANONE, (2Z)-
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Synthetic Methodologies for 2z 2 Pentylidenecyclopentanone

Classical Synthetic Approaches to Alpha,Beta-Unsaturated Ketones

Established methods for carbon-carbon bond formation and olefination remain fundamental in the synthesis of α,β-unsaturated carbonyl compounds.

Condensation Reactions (e.g., Aldol (B89426) Condensation Variants)

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. iitk.ac.in This reaction typically involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. iitk.ac.inyoutube.com

For the synthesis of (2Z)-2-pentylidenecyclopentanone, a crossed or mixed aldol condensation between cyclopentanone (B42830) and valeraldehyde (B50692) (pentanal) is the most direct approach. In this process, a base is used to generate an enolate from cyclopentanone. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. The resulting β-hydroxy ketone intermediate, 2-(1-hydroxypentyl)cyclopentanone, readily dehydrates, often with gentle heating, to form the more stable, conjugated product, 2-pentylidenecyclopentanone. youtube.comthieme-connect.de The choice of base and reaction conditions can influence the outcome and minimize self-condensation of the starting materials. thieme-connect.de Thinking in reverse, a key strategy in synthesis is to identify the target molecule's characteristic functional groups; the presence of an α,β-unsaturated ketone strongly suggests an aldol condensation as a possible synthetic route. libretexts.orglibretexts.org

Table 1: Aldol Condensation for this compound Synthesis

Reactant 1 Reactant 2 Catalyst/Base Reaction Steps Product

Wittig and Wittig-type Reactions for Olefin Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a phosphonium (B103445) ylide). masterorganicchemistry.com This reaction is particularly valuable because it forms the carbon-carbon double bond with high regioselectivity.

To synthesize this compound, one primary Wittig approach involves reacting cyclopentanone with a pentylidene-ylide. This ylide, pentylidenetriphenylphosphorane, is typically prepared by treating a pentyltriphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com An alternative, and often more practical route for α,β-unsaturated ketones, involves reacting an aldehyde with an α-keto-phosphorus ylide. youtube.comnih.gov For this specific target, the synthesis would start by halogenating cyclopentanone at the alpha position to create an α-halocyclopentanone. This intermediate then undergoes an SN2 reaction with triphenylphosphine (B44618) to form a phosphonium salt. youtube.com Treatment of this salt with a mild base, such as sodium hydroxide (B78521), generates the corresponding ylide, which then reacts with valeraldehyde to produce this compound and triphenylphosphine oxide. youtube.com

Table 2: Wittig Reaction for this compound Synthesis

Approach Reactants Reagents Key Intermediate
Ketone + Ylide Cyclopentanone, Pentyltriphenylphosphonium bromide Strong base (e.g., n-BuLi) Pentylidenetriphenylphosphorane

| Aldehyde + Keto-Ylide | Valeraldehyde, α-bromocyclopentanone | 1. Triphenylphosphine (PPh₃)2. Base (e.g., NaOH) | Cyclopentanon-2-yl-triphenylphosphonium ylide |

Rearrangement Pathways from Cyclic Precursors (e.g., Spiro Compound Rearrangements)

While less common for this specific target, molecular rearrangements of cyclic precursors can provide pathways to substituted cycloalkanones. For instance, the acid-catalyzed rearrangement of spirocyclic systems containing a cyclopropane (B1198618) ring adjacent to a carbonyl group, known as a spiro[2.n]alkan-4-one system, can lead to the formation of α,β-unsaturated cyclic ketones. This type of reaction, a vinylogous pinacol-type rearrangement, involves the protonation of the carbonyl oxygen, followed by the cleavage of a cyclopropane bond and a subsequent 1,2-hydride or alkyl shift to expand the ring or form an exocyclic double bond. Although no direct literature points to this specific synthesis for this compound, a hypothetical precursor like a spiro[2.4]heptan-4-ol substituted appropriately on the cyclopropane ring could potentially rearrange under acidic conditions to yield the target compound.

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry focus on improving efficiency, reducing waste, and employing safer reaction conditions. These principles are evident in the application of phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis in Cyclopentanone Derivatization

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org This methodology is highly effective for reactions involving an organic-insoluble nucleophile, such as an inorganic base. ptfarm.pl

In the context of the aldol condensation to form this compound, the reactants (cyclopentanone and valeraldehyde) are in an organic solvent, while the base (e.g., sodium hydroxide) is typically in an aqueous solution. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) or a phosphonium salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. wikipedia.orgoperachem.com In the organic phase, the hydroxide ion can deprotonate the cyclopentanone to form the enolate, which then reacts with valeraldehyde. youtube.com This process enhances reaction rates, allows for the use of simpler and less expensive bases, and avoids the need for anhydrous or strictly controlled conditions. nih.gov

Table 3: Phase-Transfer Catalysis in Aldol Condensation

Organic Phase Aqueous Phase Phase-Transfer Catalyst (PTC) Mechanism Advantages

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. erowid.org This technique can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to minutes, and can also improve product yields. nih.gov The heating occurs through the interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. erowid.org

The synthesis of this compound via the aldol condensation is a prime candidate for microwave assistance. The reaction mixture, containing cyclopentanone, valeraldehyde, and a base (either in solution or on a solid support), can be subjected to microwave irradiation in a dedicated reactor. nih.govat.ua The polar carbonyl groups of the reactants and the polar intermediates efficiently absorb microwave energy, leading to a rapid increase in temperature and a significant rate enhancement. This approach offers a greener and more efficient alternative to conventional heating methods.

Table 4: Comparison of Conventional vs. Microwave-Assisted Aldol Condensation

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Heating Method Oil bath, heating mantle Microwave irradiation
Reaction Time Hours Minutes nih.gov
Temperature Control Slower, potential for thermal gradients Rapid, uniform heating erowid.org

| Efficiency | Standard | Often higher yields and fewer byproducts |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, presents a solvent-free, environmentally conscious alternative to traditional solution-phase synthesis. rxweb-prd.com This approach involves the grinding, milling, or shearing of solid reactants, where the input of mechanical energy lowers the activation barriers of the reaction.

In the context of forming α,β-unsaturated ketones like 2-pentylidenecyclopentanone, mechanochemistry can be applied to aldol condensation reactions. The process would typically involve milling cyclopentanone and valeraldehyde in the presence of a solid base catalyst. The mechanical action facilitates intimate mixing of the reactants and the catalyst, creating active sites for the reaction to proceed. While the literature on the specific mechanochemical synthesis of this compound is not widely detailed, the principles of mechanochemistry suggest a viable and green synthetic route. Continuous mechanochemical processes, utilizing equipment like impact reactors, offer scalability for such syntheses. rxweb-prd.com

Catalytic Routes (e.g., Carbonate-mediated Catalysis)

The synthesis of 2-pentylidenecyclopentanone is predominantly achieved through the aldol condensation of cyclopentanone with valeraldehyde. libretexts.org This reaction can be catalyzed by either acids or bases. libretexts.orgyoutube.com

Base-Catalyzed Routes: Base-catalyzed aldol condensations are common for this transformation. youtube.com The mechanism involves the deprotonation of the α-carbon of cyclopentanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of valeraldehyde. youtube.comlibretexts.org Subsequent dehydration of the resulting β-hydroxy ketone, often promoted by heat, yields the α,β-unsaturated ketone. libretexts.orglibretexts.org Various basic catalysts can be employed, with their strength influencing the reaction rate and yield. Studies have shown that catalysts with an optimal amount of medium-strong basic sites, such as iron-magnesium mixed oxides (FeO-MgO), can lead to high yields of 2-pentylidenecyclopentanone. researchgate.net In some cases, the reaction proceeds efficiently at elevated temperatures (e.g., 120 °C) without the need for a solvent. researchgate.net

Acid-Catalyzed Routes: Under acidic conditions, the mechanism involves the formation of an enol from cyclopentanone. The enol then attacks the protonated carbonyl of valeraldehyde. libretexts.org The subsequent dehydration step is also catalyzed by the acid to form the conjugated product. libretexts.org

The table below summarizes findings from a study on the catalytic aldol condensation of cyclopentanone and valeraldehyde.

CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)
SrMo0.5Ni0.5O312025High (exact % not specified)
FeO-MgO-DPNot Specified4Optimal yield reported

This data is based on findings for the synthesis of 2-pentylidenecyclopentanone. researchgate.net

Stereoselective Control in (2Z)-Isomer Formation

A significant challenge in the synthesis of 2-pentylidenecyclopentanone is controlling the stereochemistry of the double bond to selectively obtain the (Z)-isomer. Standard aldol condensation reactions often result in a mixture of (E) and (Z) stereoisomers because the elimination of water can proceed through different pathways, and the (E)-isomer is often the thermodynamically more stable product. libretexts.orglibretexts.org

To achieve high Z-selectivity, specialized olefination methods are typically required. While direct application to this compound is not extensively documented in the provided results, the principles of these methods are relevant.

Modified Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction generally favors the formation of E-alkenes. mdpi.com However, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (like bis(2,2,2-trifluoroethyl)phosphonates) and strong bases (e.g., KHMDS) in the presence of crown ethers at low temperatures. chemrxiv.orgresearchgate.net This modification kinetically favors the formation of the Z-alkene, often with high selectivity. mdpi.comresearchgate.net Recent advancements have introduced new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which also provide excellent Z-selectivity (up to 98:2 Z:E) in reactions with various aldehydes. mdpi.comnih.gov

Julia-Kocienski Olefination: This reaction is another powerful tool for stereoselective alkene synthesis. While traditionally E-selective, recent studies have developed highly Z-selective variants. chemrxiv.orgchemrxiv.org By using N-sulfonylimines instead of aldehydes as the electrophilic partner, a remarkable shift in selectivity towards the Z-isomer has been achieved, with Z:E ratios exceeding 99:1 in some cases. chemrxiv.orgchemrxiv.org

The table below compares the stereoselectivity of different olefination methods.

Olefination MethodTypical SelectivityConditions for Z-SelectivityReported Z:E Ratios
Standard HWEE-selectiveNot applicable-
Still-Gennari HWEZ-selectiveElectron-withdrawing phosphonates, strong base, low tempUp to 98:2 mdpi.comnih.gov
Julia-KocienskiE-selectiveUse of N-sulfonylimines as electrophilesUp to 98:2 chemrxiv.org

Isolation, Purification, and Yield Optimization Strategies

The successful synthesis of this compound relies on effective strategies for its isolation from the reaction mixture and the optimization of its yield.

Isolation and Purification: Following the reaction, the crude product is typically a mixture containing the desired (Z)-isomer, the (E)-isomer, unreacted starting materials, catalyst, and byproducts. The separation of geometric isomers can be challenging due to their similar physical properties. libretexts.org Standard laboratory purification techniques are employed, with column chromatography being the most common and effective method for separating the (Z) and (E) isomers. Other potential methods include distillation, though this may be less effective for isomer separation. The purity of the isolated fractions is confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Yield Optimization: Optimizing the yield of this compound involves careful control over several reaction parameters:

Catalyst Selection: The choice of catalyst is crucial. As noted, catalysts with specific basicity profiles can significantly enhance the yield. researchgate.net

Temperature and Reaction Time: Aldol condensations are often equilibrium-driven. Applying heat generally favors the dehydrated condensation product. libretexts.org However, finding the optimal balance of temperature and reaction time is key to maximizing yield while minimizing byproduct formation. Studies have explored conditions such as 120 °C for 25 hours. researchgate.net

Stoichiometry: Adjusting the ratio of cyclopentanone to valeraldehyde can also influence the reaction outcome, particularly in preventing self-condensation of cyclopentanone.

Solvent: While some catalytic routes are performed solvent-free, the choice of solvent can impact catalyst activity and reaction selectivity in other systems. researchgate.netchemrxiv.org For instance, in Z-selective Julia-Kocienski olefinations, polar aprotic solvents like DMF were found to enhance Z-selectivity. chemrxiv.org

By systematically adjusting these parameters, the production of this compound can be rendered more efficient and selective.

Chemical Reactivity and Transformation Pathways of 2z 2 Pentylidenecyclopentanone

Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated arrangement of a carbon-carbon double bond with a carbonyl group in (2Z)-2-pentylidenecyclopentanone creates a reactive α,β-unsaturated system. This delocalized π-electron system is susceptible to various addition and cyclic reactions.

Conjugate (1,4-Nucleophilic) Additions

In conjugate additions, also known as Michael additions, nucleophiles attack the electrophilic β-carbon of the α,β-unsaturated ketone. This reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. The initial attack results in the formation of an enolate intermediate, which is then protonated to yield the final saturated ketone product. youtube.com The choice of nucleophile is vast, leading to a wide array of derivatives.

Key Research Findings for Conjugate Additions:

NucleophileReagent ExampleProduct
OrganocupratesLithium dipentylcuprate ((C₅H₁₁)₂CuLi)3-Pentyl-2-pentylcyclopentanone
ThiolsThiophenol (PhSH) with a base catalyst3-(Phenylthio)-2-pentylidenecyclopentanone
AminesDiethylamine (Et₂NH)3-(Diethylamino)-2-pentylcyclopentanone
EnolatesEnolate of diethyl malonateDiethyl 2-(3-oxo-2-pentylcyclopentyl)malonate

Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

Photochemical [2+2] cycloadditions are powerful reactions for constructing strained four-membered rings. libretexts.org When this compound is irradiated with UV light in the presence of an alkene, a cycloaddition occurs between the C=C double bond of the enone and the alkene. researchgate.netmdpi.com This reaction typically proceeds through the triplet excited state of the enone, leading to the formation of a bicyclo[3.2.0]heptanone derivative. researchgate.net These reactions are highly valuable in synthesis for creating complex polycyclic frameworks. mdpi.com

Examples of [2+2] Photocycloaddition Reactions:

Alkene ReactantResulting Product Structure
Ethene7-Pentylbicyclo[3.2.0]heptan-6-one
CyclopenteneA tricyclic pentyl-substituted cyclobutanocyclopentanone
1,1-Dichloroethene1,1-Dichloro-7-pentylbicyclo[3.2.0]heptan-6-one

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state. msu.edu For an α,β-unsaturated ketone like this compound, the most significant pericyclic reaction (other than the previously mentioned [2+2] cycloaddition) is the [4+2] cycloaddition, or Diels-Alder reaction. In this role, the electron-deficient double bond of the enone acts as a dienophile, reacting with a conjugated diene. libretexts.orgyoutube.com This reaction forms a six-membered ring fused to the original cyclopentanone (B42830) ring, offering a reliable method for constructing bicyclic systems with high stereocontrol. libretexts.org

For example, the reaction of this compound with 1,3-butadiene (B125203) would yield a pentyl-substituted hexahydro-1H-inden-5(6H)-one. The reaction is thermally allowed and creates two new sigma bonds and a new pi bond in a single, stereospecific step. youtube.com

Transformations of the Carbonyl Moiety

The carbonyl group is a site of rich chemical reactivity, allowing for both reduction to alcohols or alkanes and oxidation to form lactones.

Reduction Reactions

The carbonyl group of this compound can be selectively reduced, often leaving the carbon-carbon double bond intact, or both functionalities can be reduced depending on the reagents and conditions employed.

Hydride Reductions: Complex metal hydrides are common reagents for carbonyl reduction. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically favors 1,2-reduction, converting the ketone to an allylic alcohol, (Z)-2-pentylidenecyclopentanol, while leaving the C=C double bond untouched. chadsprep.comacsgcipr.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and may lead to a mixture of 1,2- and 1,4-reduction products. libretexts.orgyoutube.com For highly selective 1,2-reduction, the Luche reduction (NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride) is often employed.

Clemmensen Reduction: This method achieves complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂). byjus.comallen.in The reaction is carried out with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orggeeksforgeeks.org Subjecting this compound to these harsh, acidic conditions would reduce the ketone to the corresponding alkane, yielding 2-pentylidenecyclopentane. annamalaiuniversity.ac.inlibretexts.org

Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols. wikipedia.orgtandfonline.com It utilizes an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.org A key advantage of the MPV reduction is its excellent selectivity for the carbonyl group, which means it will reduce the ketone in this compound to the allylic alcohol, (Z)-2-pentylidenecyclopentanol, without affecting the exocyclic double bond. acs.orgyoutube.com

Summary of Reduction Methods:

Reduction MethodReagentsProductSelectivity
Hydride Reduction (mild)NaBH₄, MeOH(Z)-2-Pentylidenecyclopentanol1,2-Reduction of C=O
Clemmensen ReductionZn(Hg), conc. HCl2-PentylidenecyclopentaneComplete deoxygenation of C=O
Meerwein-Ponndorf-VerleyAl(O-i-Pr)₃, i-PrOH(Z)-2-PentylidenecyclopentanolHighly selective 1,2-Reduction of C=O

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation converts ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters). wikipedia.orgorganic-chemistry.org The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The mechanism involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. nih.govorganicreactions.org

The regioselectivity of the oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two adjacent carbons are the sp²-hybridized vinylic carbon and the sp³-hybridized secondary carbon within the ring. The secondary alkyl group has a higher migratory aptitude than the vinylic carbon. Therefore, oxygen insertion occurs between the carbonyl carbon and the secondary ring carbon, expanding the five-membered ring to a six-membered lactone, specifically a 7-pentylideneoxepan-2-one.

Structural Derivatives and Analogues of 2z 2 Pentylidenecyclopentanone

Isomeric Forms and Their Interconversion

The presence of an exocyclic double bond in 2-pentylidenecyclopentanone results in E/Z isomerism, a form of stereoisomerism. The two isomers are (2Z)-2-pentylidenecyclopentanone and (2E)-2-pentylidenecyclopentanone. ontosight.ai The 'Z' (from the German zusammen) configuration indicates that the higher-priority groups on each carbon of the double bond are on the same side, while the 'E' (from the German entgegen) configuration signifies they are on opposite sides. ontosight.ai

The interconversion between these isomers can be induced by photochemical or thermal means. The energy input can overcome the rotational barrier of the double bond, leading to a mixture of both isomers. The ratio of the isomers at equilibrium is dependent on their relative thermodynamic stabilities.

Analogues with Varied Alkylidene Chain Lengths and Structures

Altering the length and branching of the alkylidene side chain attached to the cyclopentanone (B42830) ring significantly influences the molecule's properties. Analogues such as 2-ethylidenecyclopentanone, 2-hexylidenecyclopentanone, and 2-heptylidenecyclopentanone have been synthesized and studied. cymitquimica.comnih.govcymitquimica.com

The length of the alkylidene chain affects the compound's hydrophobicity and, consequently, its solubility in various solvents. For instance, 2-hexylidenecyclopentanone is noted for its hydrophobic nature, making it less soluble in water and more soluble in organic solvents. cymitquimica.com These structural modifications also impact the sensory properties of the compounds, which is of particular interest in the fragrance industry. nih.govchemicalbook.com

Table 1: Alkylidene Chain Analogues of 2-Pentylidenecyclopentanone

Compound NameMolecular FormulaKey Features
2-EthylidenecyclopentanoneC₇H₁₀OShorter alkylidene chain compared to the pentylidene analogue.
2-HexylidenecyclopentanoneC₁₁H₁₈OFeatures a six-carbon alkylidene chain, contributing to increased hydrophobicity. cymitquimica.comnih.govnih.govchemicalbook.comchemwhat.com
2-HeptylidenecyclopentanoneC₁₂H₂₀OPossesses a seven-carbon alkylidene chain, further enhancing lipophilicity. cymitquimica.comthegoodscentscompany.com

Cycloalkanone Ring Variations

The properties of α,β-unsaturated ketones are also sensitive to the size of the cycloalkanone ring. Analogues of this compound with different ring sizes, such as (2Z)-2-pentylidenecyclohexanone, 2-pentylidenecycloheptanone, and 2-pentylidenecyclooctanone, exhibit distinct chemical reactivities and physical characteristics. chemspider.comnih.gov

Ring strain and the conformation of the ring system play a crucial role in determining the reactivity of the exocyclic double bond and the carbonyl group. For example, cyclic enones are generally found to be weaker electrophiles than their acyclic counterparts. rsc.org

Table 2: Cycloalkanone Ring Analogues of 2-Pentylidenecyclopentanone

Compound NameMolecular FormulaRing Size
This compoundC₁₀H₁₆O5-membered ring
(2Z)-2-PentylidenecyclohexanoneC₁₁H₁₈O6-membered ring chemspider.comnih.gov
2-PentylidenecycloheptanoneC₁₂H₂₀O7-membered ring
2-PentylidenecyclooctanoneC₁₃H₂₂O8-membered ring

Saturated Cyclopentanone Derivatives

The saturated analogue of 2-pentylidenecyclopentanone is 2-pentylcyclopentanone (B1204629). chemimpex.comnih.govmyskinrecipes.com The key structural difference is the absence of the exocyclic carbon-carbon double bond, which is replaced by a single bond. This saturation eliminates the α,β-unsaturated system, fundamentally altering the compound's electronic properties and chemical reactivity.

2-Pentylcyclopentanone does not undergo the characteristic reactions of α,β-unsaturated ketones, such as Michael addition. pressbooks.pub Its reactivity is primarily centered around the carbonyl group. chemguide.co.uk This compound is utilized in the fragrance industry for its floral and fruity notes. acsint.biz One synthetic route to 2-pentylcyclopentanone involves the hydrogenation of 2-(1-hydroxypentyl)-cyclopentanone in the presence of a palladium on carbon catalyst. chemicalbook.com

Synthetic Intermediates and Precursors

Substituted cyclopentenones and related structures are valuable intermediates in organic synthesis. organic-chemistry.org Specifically, derivatives of 2-pentylidenecyclopentanone can serve as precursors in the synthesis of jasmonates, a class of plant hormones with characteristic jasmine-like odors. acs.orgrsc.org The synthesis of cis-jasmone, a key component of jasmine oil, can be achieved through pathways involving substituted cyclopentenone intermediates. acs.orgrsc.org

The strategic functionalization of the cyclopentanone ring and the alkylidene chain allows for the construction of the more complex molecular architecture of jasmonates.

Comparative Reactivity and Structure-Reactivity Relationships

The reactivity of this compound and its analogues is governed by the interplay of their structural features. As α,β-unsaturated ketones, they possess two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. pressbooks.pubfiveable.me This conjugated system allows for both 1,2-addition (to the carbonyl group) and 1,4-addition (Michael addition). pressbooks.pub

Key structure-reactivity relationships include:

Saturation : The absence of the double bond in 2-pentylcyclopentanone removes the possibility of 1,4-addition, making it significantly less reactive towards nucleophiles that favor this pathway compared to its unsaturated counterpart. pressbooks.pub

Alkylidene Chain : The steric bulk of the alkylidene chain can influence the accessibility of the electrophilic centers to nucleophiles.

Ring Size : The size of the cycloalkanone ring affects ring strain and the alignment of orbitals in the conjugated system, which in turn influences electrophilicity. Studies have shown that cyclization can alter the reactivity of enones in ways that are not always intuitive. rsc.org

Substitution on the Ring : Aldehydes are generally more reactive than ketones. libretexts.orgkhanacademy.orglibretexts.org While all the compounds discussed here are ketones, the principle of steric hindrance and electronic effects from substituents applies. Alkyl groups are electron-donating, which can slightly reduce the partial positive charge on the carbonyl carbon, making ketones less reactive than aldehydes. libretexts.org

Spectroscopic Characterization Methodologies for 2z 2 Pentylidenecyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be assembled.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In (2Z)-2-pentylidenecyclopentanone, distinct signals are expected for the protons on the cyclopentanone (B42830) ring and the pentylidene side chain.

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. For instance, the vinylic proton on the α-carbon of the pentylidene chain is expected to appear in the downfield region (typically δ 6.0-6.5 ppm) due to the deshielding effect of the conjugated carbonyl group. The protons on the cyclopentanone ring will exhibit characteristic multiplets, with those adjacent to the carbonyl group (α-protons) being more deshielded than those further away (β-protons). The protons of the pentyl group will show signals in the upfield region, with the terminal methyl group appearing as a triplet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
Vinylic CH6.0 - 6.5Triplet~7.0
Allylic CH₂ (on pentylidene)2.1 - 2.4Quintet~7.5
Ring CH₂ (α to C=O)2.2 - 2.5Multiplet-
Ring CH₂ (β to C=O)1.8 - 2.1Multiplet-
Pentylidene CH₂1.3 - 1.6Multiplet-
Terminal CH₃0.9 - 1.0Triplet~7.3

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon is the most deshielded and will appear significantly downfield (typically δ 190-220 ppm). The sp² hybridized carbons of the double bond will also be in the downfield region (δ 120-150 ppm). The sp³ hybridized carbons of the cyclopentanone ring and the pentyl side chain will appear in the upfield region. The chemical shifts can be predicted based on the functional groups attached to each carbon.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carbonyl)205 - 215
Quaternary C (of C=C)140 - 150
Vinylic CH130 - 140
Ring CH₂ (α to C=O)35 - 45
Ring CH₂ (β to C=O)20 - 30
Allylic CH₂ (on pentylidene)25 - 35
Pentylidene CH₂20 - 30
Pentylidene CH₂20 - 30
Terminal CH₃10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons on the pentylidene chain, as well as between adjacent protons within the cyclopentanone ring and the pentyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the vinylic proton signal would correlate with the vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire carbon skeleton. For instance, HMBC would show a correlation between the protons on the cyclopentanone ring alpha to the carbonyl group and the carbonyl carbon itself. The stereochemistry, specifically the 'Z' configuration of the double bond, can often be inferred from the magnitude of certain coupling constants and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For α,β-unsaturated ketones like this compound, characteristic fragmentation pathways are expected. acs.orgnih.gov

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Common fragmentation patterns for unsaturated ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The loss of the pentyl side chain or parts of it would lead to significant fragment ions.

Predicted Fragmentation Pattern for this compound in EI-MS

m/z ValuePossible Fragment IdentityFragmentation Pathway
152[M]⁺Molecular Ion
123[M - C₂H₅]⁺Loss of an ethyl group from the pentyl chain
95[M - C₄H₉]⁺Loss of a butyl radical (alpha-cleavage to the double bond)
83[C₅H₇O]⁺Cleavage of the pentylidene side chain
67[C₅H₇]⁺Cyclopentenyl cation
55[C₄H₇]⁺Various fragmentation pathways

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglmu.edu The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its constituent bonds. lmu.edu

The key feature in the IR spectrum of an alpha,beta-unsaturated ketone like this compound is the presence of a conjugated system, where the carbonyl group (C=O) is directly bonded to a carbon-carbon double bond (C=C). This conjugation influences the electronic environment and, consequently, the vibrational frequencies of these bonds. lmu.eduorgchemboulder.com

The most prominent absorption is the carbonyl (C=O) stretching vibration. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org However, for alpha,beta-unsaturated ketones, conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond. This effect shifts the C=O stretching frequency to a lower wavenumber, generally appearing in the range of 1666–1685 cm⁻¹. orgchemboulder.comlibretexts.org This shift is a clear indicator of a conjugated carbonyl system. libretexts.org

Another significant absorption is from the carbon-carbon double bond (C=C) stretch. In isolated alkenes, this vibration occurs around 1640-1680 cm⁻¹, but in a conjugated system, its intensity is increased. For α,β-unsaturated ketones, the C=C stretch is typically observed in the 1610-1640 cm⁻¹ region. researchgate.net Additional characteristic bands include the C-H stretching vibrations for the alkyl portions of the molecule, which are found around 2850–3000 cm⁻¹. lmu.edu

Table 1: Characteristic IR Absorption Frequencies for α,β-Unsaturated Ketones

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹) Notes
Carbonyl (C=O) Stretch 1666 - 1685 Frequency is lowered due to conjugation. orgchemboulder.comlibretexts.org
Alkene (C=C) Stretch 1610 - 1640 Intensity is enhanced by conjugation. researchgate.netpressbooks.pub
Alkyl (C-H) Stretch 2850 - 3000 Indicates the presence of sp³ hybridized C-H bonds. lmu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of UV or visible light. pharmatutor.org It is particularly useful for analyzing compounds with conjugated systems and chromophores. fiveable.me

The conjugated enone system in this compound acts as a chromophore, the part of the molecule responsible for absorbing light. The delocalized π-electrons in this system can be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For α,β-unsaturated ketones, two primary electronic transitions are of interest: the π→π* (pi to pi star) and the n→π* (n to pi star) transitions. researchgate.netlibretexts.org

The π→π* transition involves promoting an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, high-probability transition, resulting in a strong absorption band, typically with a high molar absorptivity (ε) value, often between 10,000 and 20,000. cutm.ac.in For simple conjugated enones, this absorption occurs at longer wavelengths (bathochromic shift) compared to isolated alkenes because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced by conjugation. libretexts.orgyoutube.com This transition is often observed in the 210-250 nm range.

The n→π* transition involves exciting a non-bonding electron (from one of the lone pairs on the oxygen atom) to the π* antibonding orbital. masterorganicchemistry.com This transition is "forbidden" by symmetry rules, making it much less probable than the π→π* transition. pharmatutor.org Consequently, it results in a weak absorption band with a low molar absorptivity (ε value typically less than 100). cutm.ac.in This band appears at a longer wavelength than the π→π* transition, often in the 270-350 nm range, because less energy is required to promote a higher-energy non-bonding electron. cutm.ac.inmasterorganicchemistry.com

Table 2: Typical UV-Vis Electronic Transitions for α,β-Unsaturated Ketones

Transition Description Typical Wavelength (λmax) Molar Absorptivity (ε)
π → π* Electron from π bonding orbital to π* antibonding orbital 210 - 250 nm High (10,000 - 20,000) cutm.ac.in

Advanced Spectroscopic Techniques and Their Application

While IR and UV-Vis spectroscopy identify key functional groups and electronic features, a combination of more advanced techniques is necessary for complete structural confirmation of this compound. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, ¹H NMR would be crucial for confirming the Z-configuration of the exocyclic double bond by analyzing the coupling constants between vinylic protons and adjacent allylic protons. The chemical shifts of protons on the β-carbon of α,β-unsaturated ketones are typically found at lower fields compared to standard alkenic protons due to the deshielding effect of the conjugated system. libretexts.org

¹³C NMR detects the carbon atoms in the molecule, providing information on the number of distinct carbon environments. The chemical shifts for the carbonyl carbon and the two carbons of the C=C double bond would be characteristic of the conjugated enone system.

Mass Spectrometry (MS): This technique provides the exact molecular weight and information about the molecule's fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula C₁₀H₁₆O.

Together, these advanced methods, in conjunction with IR and UV-Vis data, allow for an unambiguous structural determination of this compound. youtube.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Butanone
2-Hexanone
3-Butene-2-one
Acraldehyde
Benzene
Crotonaldehyde
Ethylideneacetone
Methyl vinyl ketone

Computational and Theoretical Studies of 2z 2 Pentylidenecyclopentanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetics of molecules with high accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized molecules like (2Z)-2-pentylidenecyclopentanone due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic structure by focusing on the electron density rather than the complex many-electron wavefunction.

Researchers utilize various functionals within DFT to investigate key properties of this compound. For instance, the B3LYP functional combined with a 6-311++G** basis set is often employed to obtain accurate geometric parameters and vibrational frequencies. researchgate.net Such calculations can predict bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in determining the electronic properties that govern the compound's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. Conceptual DFT also allows for the calculation of reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, the carbonyl carbon and the β-carbon of the exocyclic double bond are key sites of interest.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.1Debye
Ionization Potential6.5eV
Electron Affinity1.2eV

This table presents hypothetical data to illustrate typical results from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations, albeit at a higher computational cost compared to DFT. researchgate.net

For a molecule like this compound, high-accuracy ab initio calculations are particularly useful for benchmarking results obtained from more approximate methods like DFT. For example, the Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] method is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies. researchgate.net These calculations can be used to generate a high-fidelity potential energy surface for studying reaction mechanisms, such as the isomerization of the (Z)-isomer to the (E)-isomer, a process that has been observed in related α-alkylidene cyclopentenones. nih.gov

Table 2: Comparison of Relative Energies for (2Z)- and (2E)-2-Pentylidenecyclopentanone using Different Ab Initio Methods

MethodBasis SetRelative Energy of (2E) Isomer (kcal/mol)
MP2cc-pVTZ1.5
CCSDcc-pVTZ1.3
CCSD(T)cc-pVTZ1.25

This table presents hypothetical data to illustrate the expected trend in accuracy with different ab initio methods. The (2Z) isomer is set as the reference at 0 kcal/mol.

When dealing with larger molecular systems or when a large number of calculations are required, such as in preliminary conformational searches or molecular dynamics simulations, semi-empirical methods offer a computationally less expensive alternative. These methods, like AM1 and PM7, simplify the Hartree-Fock formalism by using parameters derived from experimental data. umn.edu

While not as accurate as DFT or ab initio methods, semi-empirical calculations can provide valuable qualitative insights into the electronic structure and geometry of this compound. They can be particularly useful for screening a large number of conformers to identify low-energy structures that can then be subjected to higher-level calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational landscape.

Molecular mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. nih.gov Instead of dealing with electrons, MM treats atoms as spheres and bonds as springs, with a set of parameters known as a force field to describe the potential energy of the system.

For this compound, MM is an efficient tool for performing conformational analysis. The cyclopentanone (B42830) ring is known to adopt non-planar conformations, such as the envelope and half-chair forms, to alleviate ring strain. scribd.com The pentylidene side chain also possesses multiple rotatable bonds, leading to a large number of possible conformers. MM methods can rapidly explore the potential energy surface to identify the most stable conformations and the energy barriers between them. umn.edu This information is critical for understanding which shapes the molecule is likely to adopt in different environments.

Table 3: Hypothetical Relative Energies of Cyclopentanone Ring Conformations in this compound from MM Calculations

ConformationRelative Energy (kcal/mol)
Half-Chair0.0
Envelope0.5
Planar5.0

This table presents hypothetical data illustrating the typical energy differences between cyclopentane (B165970) ring conformations.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecular system, allowing researchers to observe how the molecule moves and interacts with its environment over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and the dynamics of molecular interactions. researchgate.net

An MD simulation of this compound, for example, could be used to study the flexibility of the pentylidene chain and the puckering motion of the cyclopentanone ring. scribd.com By simulating the molecule in a solvent, one can also investigate how intermolecular interactions with solvent molecules influence its conformational preferences and reactivity. These simulations are invaluable for bridging the gap between theoretical calculations on an isolated molecule and its behavior in a real-world chemical system.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides essential tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. For reactions involving α,β-unsaturated ketones like this compound, theoretical calculations can map out the energetic landscape of a chemical transformation, revealing the most likely pathways.

Studies on similar α,β-unsaturated carbonyl systems have demonstrated the power of Density Functional Theory (DFT) in understanding reaction mechanisms. For instance, the addition of primary amines to α,β-unsaturated aldehydes and ketones has been investigated using a combination of in situ IR spectroscopy and DFT calculations. acs.org These studies have shown that factors like steric effects of the carbonyl substituents can significantly influence whether a 1,2- or 1,4-addition occurs. acs.org

In the context of intramolecular reactions, computational studies on molecules like 2-pentanone have been performed to understand elimination reactions. These studies, using DFT at the B3LYP/6-31+g(d) level of theory, have detailed mechanisms such as the Norrish type II reaction. scholarsresearchlibrary.com This type of reaction proceeds through a six-membered cyclic transition state, leading to the formation of an enol and an alkene. scholarsresearchlibrary.comresearchgate.net The analysis of the reaction coordinate and the geometry of the transition state reveal key aspects of the bond-breaking and bond-forming processes. scholarsresearchlibrary.comresearchgate.net For example, the abstraction of a γ-hydrogen by the carbonyl oxygen is a critical step. scholarsresearchlibrary.com

While specific studies on this compound are not detailed in the provided results, the methodologies applied to other ketones are directly applicable. A theoretical investigation into its reactions, such as aldol (B89426) condensation or Michael addition, would involve:

Locating Stationary Points: Full optimization of the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Analysis: To ensure that a calculated transition state connects the correct reactant and product.

The Thorpe reaction, the self-condensation of nitriles, offers another example of how DFT calculations can be used to explore different mechanistic proposals and the influence of catalysts and solvents. mdpi.com

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are routinely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For α,β-unsaturated ketones, computational prediction of spectroscopic data can be particularly useful. For example, the characteristic IR absorption bands for the C=O and C=C stretching vibrations can be calculated and compared with experimental values. nih.gov Similarly, 1H and 13C NMR chemical shifts can be predicted to aid in the assignment of experimental spectra.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. By comparing the calculated spectroscopic data for this compound with its experimentally obtained spectra, a high degree of confidence in its structural assignment can be achieved.

Computational Retrosynthesis and Synthesis Planning

Computational retrosynthesis is a rapidly developing field that utilizes artificial intelligence and machine learning to help chemists design synthetic routes to target molecules. the-scientist.com These tools deconstruct a target molecule into simpler, commercially available starting materials by applying a vast database of chemical reactions. the-scientist.com

Software platforms can integrate expert-encoded rules with machine learning algorithms to propose novel and efficient synthetic pathways. the-scientist.comsynthiaonline.com For a molecule like this compound, a computational retrosynthesis program might suggest a route based on an aldol condensation between cyclopentanone and valeraldehyde (B50692), a common method for forming α,β-unsaturated ketones. The yield of this specific reaction has been studied over various catalysts. researchgate.net

These computational tools can accelerate research and development by exploring a wide range of synthetic possibilities, potentially leading to more sustainable and cost-effective routes. the-scientist.com The process involves:

Inputting the Target Molecule: The structure of this compound is entered into the software.

Applying Disconnection Rules: The program breaks down the molecule based on known chemical transformations.

Proposing Precursors: A set of potential starting materials is generated.

Iterative Analysis: The process is repeated until simple, readily available precursors are identified.

Interactive Table: Example of a Computationally Generated Retrosynthetic Step
Target MoleculeKey DisconnectionProposed PrecursorsReaction Type
This compoundC=C bond and C-OH bondCyclopentanone, ValeraldehydeAldol Condensation

Emerging Computational Approaches (e.g., Quantum Computing in Chemical Simulation)

The field of computational chemistry is on the verge of a paradigm shift with the advent of quantum computing. yale.edu Quantum computers have the potential to solve complex quantum mechanical problems that are intractable for even the most powerful classical supercomputers. kassal.groupuibk.ac.at

For chemistry, this means the ability to simulate molecular systems with unprecedented accuracy. quantumzeitgeist.com Key areas where quantum computing is expected to have a major impact include:

Electronic Structure Calculations: Achieving highly accurate solutions for the Schrödinger equation for molecules, leading to better predictions of energies and properties. yale.edu

Chemical Dynamics: Simulating the time evolution of chemical reactions, providing a deeper understanding of reaction mechanisms. kassal.group

Drug Discovery and Materials Science: Designing new molecules and materials with desired properties by accurately modeling their behavior at the quantum level. uibk.ac.at

While still in its early stages, the application of quantum computing to chemical problems is an active area of research. yale.eduarxiv.org Algorithms like the Variational Quantum Eigensolver (VQE) are being developed and tested on small molecules. uibk.ac.at As quantum hardware improves, these methods will become applicable to more complex molecules like this compound, offering a new frontier in computational and theoretical chemistry. kassal.groupuibk.ac.at

Interactive Table: Comparison of Classical and Quantum Computational Approaches
FeatureClassical ComputingQuantum Computing
Basic Unit Bit (0 or 1)Qubit (Superposition of 0 and 1)
Problem Scaling Struggles with exponential scaling of quantum systemsCan handle exponential scaling more efficiently
Accuracy for Quantum Systems Approximate solutions for complex systemsPotential for exact or near-exact solutions
Current Status for Chemistry Widely used for a range of applicationsEmerging technology, primarily for small molecules

Environmental Fate and Degradation Pathways of 2z 2 Pentylidenecyclopentanone

Abiotic Degradation Processes in Environmental Compartments

The primary non-biological degradation routes for (2Z)-2-pentylidenecyclopentanone in the environment involve interactions with sunlight and water, as well as oxidative processes.

Photolytic Degradation in Aquatic and Atmospheric Systems

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of this compound. In aquatic environments, direct photolysis can occur when the molecule absorbs light, leading to its decomposition. Indirect photolysis, mediated by other light-absorbing substances in the water, also plays a role. In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl radicals.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is a key factor in its environmental persistence. While specific data on its hydrolytic stability is limited, compounds with similar functional groups can undergo hydrolysis under certain pH and temperature conditions.

Oxidation in Air and Water

Oxidation is a critical degradation pathway for organic compounds in both the atmosphere and aquatic systems. In the air, this compound can be oxidized by ozone and nitrate (B79036) radicals, in addition to hydroxyl radicals. In water, reactive oxygen species can contribute to its degradation.

Identification and Characterization of Degradation Products and Intermediates

The breakdown of this compound results in the formation of various smaller molecules. The identification of these degradation products is crucial for understanding the full environmental impact of the parent compound. Research has focused on characterizing these intermediates to assess their potential toxicity and further degradation pathways.

Degradation Kinetics and Environmental Persistence

The rate at which this compound degrades determines its environmental persistence. Degradation kinetics are often described by half-lives, which represent the time it takes for half of the initial amount of the compound to break down. The persistence of this compound is influenced by the rates of the various degradation processes it undergoes.

Influence of Environmental Parameters on Degradation Rates

The efficiency of degradation processes is not constant and is significantly influenced by various environmental factors.

Environmental ParameterInfluence on Degradation Rate
Light Intensity Higher light intensity, particularly in the UV spectrum, generally accelerates photolytic degradation.
Temperature Increased temperatures typically enhance the rates of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.
pH The pH of the water can affect the rate of hydrolysis, with some compounds being more susceptible to breakdown under acidic or alkaline conditions.
Water Composition The presence of dissolved organic matter and other sensitizers can promote indirect photolysis, while the presence of quenchers can inhibit it.

The interplay of these factors creates a complex scenario where the degradation rate of this compound can vary significantly from one environmental setting to another. For instance, in sunlit surface waters with high temperatures, degradation is expected to be more rapid than in cold, dark bottom waters.

Q & A

Q. What synthetic strategies ensure high stereochemical purity of (2Z)-2-pentylidenecyclopentanone?

The stereoselective synthesis of this compound requires careful control of reaction conditions. A validated approach involves olefination reactions using stabilized ylides or Wittig reagents under inert atmospheres. For example, X-ray crystallography (XDS program) confirms stereochemistry post-synthesis by refining anisotropic thermal parameters and hydrogen atom positions via SHELX86/SHELXL software . Key steps include:

  • Precursor preparation : Cyclopentanone derivatives (e.g., 2-formylcyclopentanone) as starting materials .
  • Stereocontrol : Use of low-temperature (-78°C) reactions to minimize isomerization.
  • Validation : Compare experimental IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with NIST reference data to confirm functional groups .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • IR Spectroscopy : Identify conjugated carbonyl (C=O) and alkene (C=C) stretches. NIST data for cyclopentanone derivatives show C=O peaks at 1740–1700 cm⁻¹ and C=C at 1650–1600 cm⁻¹ .
  • NMR : ¹H NMR signals for the cyclopentanone ring protons appear at δ 1.5–2.5 ppm, while the pentylidene group shows δ 5.0–5.5 ppm (Z-alkene coupling constants: J = 10–12 Hz) .
  • GC-MS : Use capillary columns (e.g., DB-5) with He carrier gas for retention time matching against NIST libraries .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling points, ΔvapH) be resolved?

Discrepancies in thermodynamic properties often arise from measurement techniques or sample purity. A systematic approach includes:

  • Data Cross-Validation : Compare experimental boiling points (e.g., 139–145°C for related cyclopentanones) with NIST-recommended values .
  • Purity Assessment : Use GC-MS to detect impurities >0.1% .
  • Error Analysis : For enthalpy of vaporization (ΔvapH), discrepancies ≤5% may stem from calorimetric vs. computational methods .

Table 1 : Selected Thermodynamic Data for Cyclopentanone Derivatives

PropertyValue RangeSource
Boiling Point (°C)139–145
ΔvapH (kcal/mol)7.36–7.50
Cp,gas (cal/mol·K)23.6 (298.15 K)

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions?

The electron-deficient cyclopentanone carbonyl group enhances dienophile activity in Diels-Alder reactions. Computational studies (e.g., DFT) reveal:

  • Frontier Molecular Orbitals : The LUMO of this compound localizes on the carbonyl, facilitating electron-rich diene interactions .
  • Steric Effects : The pentylidene group’s Z-configuration reduces steric hindrance, favoring endo transition states .
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to track carbonyl consumption .

Q. How can computational models predict the compound’s stability under varying pH and temperature?

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis) using software like GROMACS. Parameters include:
    • pH Effects : Protonation of the carbonyl oxygen at pH < 3 accelerates hydrolysis .
    • Thermal Stability : Arrhenius plots derived from DSC data (e.g., decomposition onset at >200°C) .
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental stability data from PubChem .

Methodological Notes

  • Data Reproducibility : Archive raw crystallographic data (e.g., CCDC 192821–192823) for independent validation .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulating spectral, computational, and synthetic data) .
  • Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., iodinated analogs) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.